4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one
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Overview
Description
4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of the pentafluoroethyl group imparts significant electron-withdrawing characteristics, making this compound particularly interesting for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one typically involves the introduction of the pentafluoroethyl group into the pyridine ring. One common method is the reaction of 2-pyridone with pentafluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce dihydropyridine derivatives.
Scientific Research Applications
4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The electron-withdrawing pentafluoroethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-1,2-dihydropyridin-2-one
- 4-(Difluoromethyl)-1,2-dihydropyridin-2-one
- 4-(Fluoromethyl)-1,2-dihydropyridin-2-one
Uniqueness
4-(Pentafluoroethyl)-1,2-dihydropyridin-2-one is unique due to the presence of the pentafluoroethyl group, which provides enhanced electron-withdrawing properties compared to its similar compounds. This makes it particularly useful in applications requiring high chemical stability and resistance to oxidative degradation.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9,7(10,11)12)4-1-2-13-5(14)3-4/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCFYBXRJVQKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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